molecular formula C16H12Cl2N2OS2 B2367321 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-33-7

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No. B2367321
CAS RN: 339015-33-7
M. Wt: 383.31
InChI Key: GTKUNBQEHHARHI-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, also known as DCMOS, is a heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. DCMOS is a sulfur-containing compound that is synthesized from a variety of organic and inorganic precursors. DCMOS has been extensively studied for its potential use as a drug, as an antioxidant, as a reagent for organic synthesis, and as a catalyst for a variety of reactions.

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including compounds similar to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, have garnered attention in medicinal chemistry due to their wide range of biological activities. The unique structural features of the 1,3,4-oxadiazole ring facilitate effective binding with various enzymes and receptors through numerous weak interactions, enhancing their bioactivity. Research has expanded into developing these derivatives for treating various ailments due to their therapeutic potency across different medical conditions, including cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases (Verma et al., 2019).

Synthetic and Pharmacological Progress

Recent advancements have shown that oxadiazole derivatives exhibit significant pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their interaction with biomacromolecules via hydrogen bond interactions, leading to increased pharmacological activity. A series of compounds containing oxadiazole rings have demonstrated antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The ongoing synthesis and pharmacological evaluation of these derivatives underline their potential in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Biologically Oriented Drug Synthesis

The synthesis of 1,3,4-oxadiazole structures has been mainly focused on principles of combinatorial chemistry, revealing a broad range of biological activities. The review of literature sources for biologically oriented drug synthesis (BIODS) based on hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles highlights significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. These findings emphasize the importance of 1,3,4-oxadiazole derivatives in drug synthesis, offering insights into their potential mechanisms of action, such as enzyme inhibition, cytotoxicity, and apoptosis (Karpenko et al., 2020).

Metal-Ion Sensing Applications

1,3,4-Oxadiazoles are pivotal in various fields beyond pharmacology, including polymers, material science, and organic electronics. Their application in developing potential chemosensors for metal ions is particularly noteworthy. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms) in these molecules make them ideal for metal-ion sensors. The review covers selective metal-ion sensing mechanisms, highlighting the importance of 1,3,4-oxadiazoles in sensor development (Sharma et al., 2022).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS2/c1-22-14-5-3-2-4-11(14)15-19-20-16(21-15)23-9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKUNBQEHHARHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

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